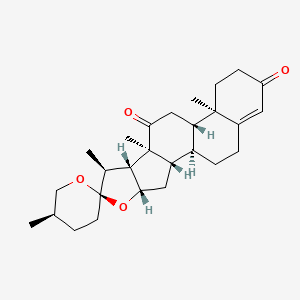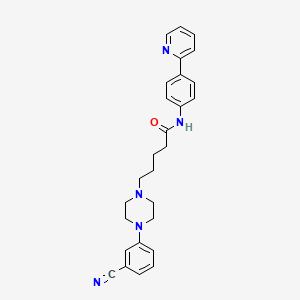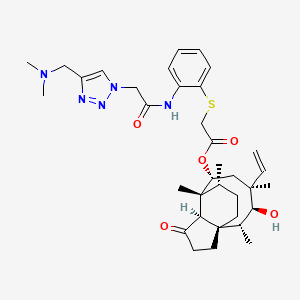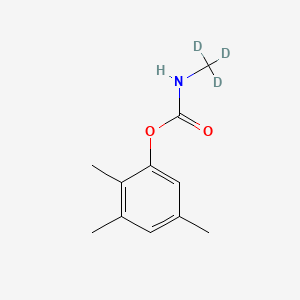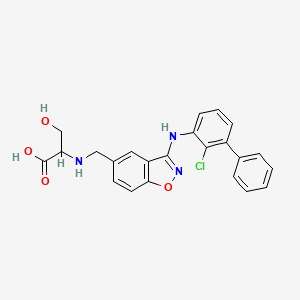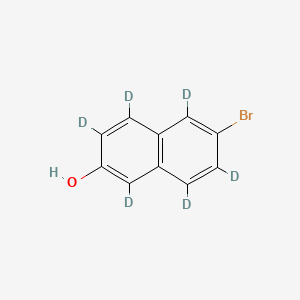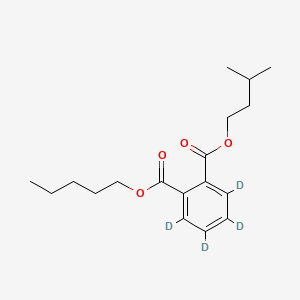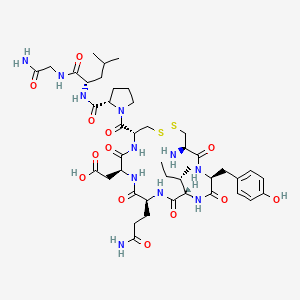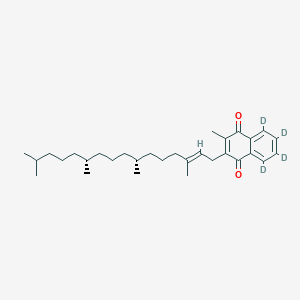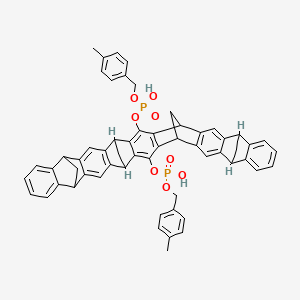
Taurolithocholic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurolithocholic acid-d4 is a deuterium-labeled form of taurolithocholic acid, a taurine-conjugated bile acid. This compound is primarily used as an internal standard in mass spectrometry for the quantification of taurolithocholic acid. The deuterium labeling allows for precise tracking and measurement in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid-d4 involves the deuteration of taurolithocholic acidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The production is carried out under stringent quality control measures to ensure consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic acid-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the reduction of specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
Scientific Research Applications
Taurolithocholic acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids.
Biology: Employed in studies involving bile acid metabolism and transport.
Medicine: Used in research related to liver diseases and cholestasis.
Industry: Utilized in the development of pharmaceuticals and diagnostic assays
Mechanism of Action
Taurolithocholic acid-d4 exerts its effects by interacting with specific molecular targets and pathways. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and -7 in certain cell lines, leading to apoptosis. It also interacts with bile acid receptors and transporters, influencing bile acid metabolism and transport .
Comparison with Similar Compounds
Similar Compounds
Taurocholic acid: Another taurine-conjugated bile acid with similar properties but without deuterium labeling.
Lithocholic acid: A secondary bile acid that is not conjugated with taurine.
Tauroursodeoxycholic acid: A taurine-conjugated bile acid with different biological effects.
Uniqueness
Taurolithocholic acid-d4 is unique due to its deuterium labeling, which allows for precise quantification and tracking in biochemical assays. This feature makes it particularly valuable in research applications where accurate measurement of bile acids is crucial .
Properties
Molecular Formula |
C26H45NO5S |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2 |
InChI Key |
QBYUNVOYXHFVKC-UUHPZZFPSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


